N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(18-10-11-21-25-18)23-20-22-17(13-26-20)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBRDXPQMKGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168859 | |
| Record name | N-[4-[4-(Phenylmethyl)phenyl]-2-thiazolyl]-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-07-4 | |
| Record name | N-[4-[4-(Phenylmethyl)phenyl]-2-thiazolyl]-5-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[4-(Phenylmethyl)phenyl]-2-thiazolyl]-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the benzylphenyl group and the oxazole ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings are known to interact with enzymes and receptors, modulating their activity. The benzylphenyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-oxazole carboxamide derivatives. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Thiazole-Oxazole Carboxamides
Key Observations :
Structural Diversity :
- The target compound distinguishes itself with a 4-benzylphenyl group, which is absent in analogs like the benzofuran-containing derivative or the dichlorophenyl-thiourea analog . This group likely enhances hydrophobic interactions in biological targets.
- SSAA09E2 () shares the 1,2-oxazole-5-carboxamide backbone but replaces the thiazole with a piperazine-phenylmethyl group, demonstrating how scaffold variations influence target specificity (ACE2 vs. undefined targets for the thiazole-based compounds) .
Biological Activity Trends: Nitro-substituted thiazoles () are often associated with antimicrobial or antiparasitic activity due to their redox-active nitro groups, though toxicity remains a concern . Thiourea-containing analogs () may exhibit enzyme inhibitory effects, as thiourea moieties are known to chelate metal ions or form hydrogen bonds with catalytic residues .
Research Findings and Gaps
- Antiviral Potential: While SSAA09E2 () demonstrates ACE2-targeted antiviral activity, the target compound’s efficacy against viral entry remains unexplored. Structural similarities suggest possible overlap in mechanism, but empirical validation is required .
- Antimicrobial Activity : Thiazole-oxazole hybrids like those in and show promise against tuberculosis and other infections, but the target compound’s substituents (e.g., benzylphenyl) may redirect activity toward different pathogens .
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for thiazole-amide coupling (e.g., HATU/DCC-mediated reactions), as seen in and for related structures .
Biological Activity
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, known by its CAS number 941869-07-4, is a synthetic compound characterized by a thiazole ring, an oxazole ring, and a benzylphenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 941869-07-4 |
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:
| Compound | MIC (µg/ml) |
|---|---|
| Test Compound | Candida albicans: 1.6 |
| Aspergillus niger: 1.6 | |
| Candida tropicalis: 3.2 | |
| Aspergillus flavus: 0.8 |
These results suggest that the compound could be a promising candidate for developing antifungal agents .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been noted to target pathways associated with tumor growth and metastasis.
The biological activity of this compound is believed to derive from its interaction with specific enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : The thiazole and oxazole rings may interact with enzymes critical for cellular metabolism.
- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.
Further studies are necessary to elucidate the precise mechanisms involved in its biological effects.
Study on Antimicrobial Efficacy
In a comparative study of various oxazole derivatives, this compound demonstrated superior activity against E. coli and S. aureus, outperforming standard antibiotics like amoxicillin. The inhibition zones measured were as follows:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| Test Compound | 20 | 17 |
| Amoxicillin | 30 | 27 |
This data underscores the compound's potential as an alternative antimicrobial agent .
Clinical Implications
Given its promising biological activities, further clinical trials are warranted to assess the safety and efficacy of this compound in human subjects. Research is ongoing to explore its application in treating infections resistant to conventional therapies.
Q & A
Basic: What are the established synthetic routes and characterization methods for N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- N-acylation of amino acids or intermediates (e.g., phenylalanine derivatives) with acyl chlorides to form acyclic precursors.
- Intramolecular cyclization under catalysts like AlCl₃ or POCl₃ to generate the oxazole and thiazole rings .
- Purification via column chromatography, followed by structural validation using elemental analysis , ¹H/¹³C NMR , FTIR , and mass spectrometry .
For example, analogous 4-benzyl-1,3-oxazole derivatives are synthesized via cyclodehydration of acyclic precursors, with yields optimized by adjusting reaction time and temperature .
Basic: How is cytotoxicity assessed for this compound, and what model systems are recommended?
Methodological Answer:
Cytotoxicity evaluation employs:
- In vitro assays : MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- In vivo models : Daphnia magna assays for rapid, cost-effective toxicity screening, correlating with mammalian systems .
- Controls : Use of reference drugs (e.g., cisplatin) and solvent-only controls to validate results.
Key parameters include exposure time (24–72 hours) and dose-response curves to distinguish between acute and chronic toxicity .
Advanced: How can molecular docking and pharmacophore modeling elucidate its interaction with biological targets (e.g., 5HT7R or viral proteins)?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known targets (e.g., 5HT7R for neurological applications or ACE2 for antiviral studies) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding free energy (ΔG) and hydrogen-bond interactions .
- Pharmacophore Features : Map electrostatic, hydrophobic, and steric requirements using 3D-QSAR models. For instance, oxazole-carboxamide moieties in similar compounds show strong affinity for 5HT7R’s hydrophobic pockets .
- Validation : Compare computational predictions with experimental IC₅₀ or Ki values to refine models .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxic effects)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., Vero E6 vs. HEK293) or viral strains (SARS-CoV vs. SARS-CoV-2) .
- Concentration Thresholds : Cytotoxicity at high doses may mask antiviral efficacy. Perform dose-ranging studies and calculate selectivity indices (SI = IC₅₀/EC₅₀).
- Mechanistic Studies : Use knockout cell lines (e.g., ACE2-deficient) or competitive binding assays to confirm target specificity .
For example, SSAA09E2 (a structural analog) blocks SARS-CoV entry but may inhibit ACE2 catalytic activity at higher concentrations, requiring careful dose optimization .
Advanced: How can crystallography and SHELX refinement improve structural insights for SAR studies?
Methodological Answer:
- Crystallization : Optimize solvent systems (e.g., DMSO/water) and slow evaporation to obtain single crystals.
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) X-ray diffraction data .
- Refinement : SHELXL refines positional and thermal parameters, while SHELXE resolves phase problems in twinned crystals .
- SAR Applications : Crystal structures reveal conformational flexibility of the benzylphenyl-thiazole moiety, guiding substitutions to enhance binding or solubility .
Advanced: What computational and experimental approaches validate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Derivative Design : Introduce substituents (e.g., halogens, sulfonyl groups) at the 4-benzylphenyl or oxazole positions to modulate lipophilicity and H-bonding .
- Experimental Testing : Compare IC₅₀ values across derivatives in standardized assays. For example, 4-chlorophenylsulfonyl analogs show enhanced cytotoxicity over unsubstituted variants .
- Computational Analysis : Perform molecular dynamics simulations to assess stability of ligand-target complexes. Correlate LogP values with membrane permeability .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be optimized?
Methodological Answer:
- In Vitro ADME : Use liver microsomes or hepatocytes to measure metabolic half-life (t₁/₂).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Mask the carboxamide group with ester linkages to enhance oral bioavailability .
Basic: What spectroscopic techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect degradation products.
- NMR Purity : Integration of proton signals to ensure no solvent or synthetic byproduct residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
